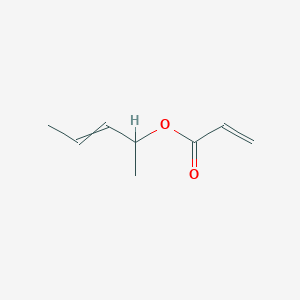
Pent-3-en-2-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-3-en-2-yl prop-2-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated system where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-3-en-2-yl prop-2-enoate can be synthesized through esterification reactions involving pent-3-en-2-ol and prop-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can be employed to catalyze the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-3-en-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pent-3-en-2-al or pent-3-en-2-oic acid.
Reduction: Formation of pent-3-en-2-ol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pent-3-en-2-yl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mécanisme D'action
The mechanism of action of pent-3-en-2-yl prop-2-enoate involves its interaction with various molecular targets. The conjugated system allows the compound to participate in electrophilic addition reactions, where the double bond reacts with electrophiles. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pent-1-en-3-yl prop-2-enoate
- 2-Methylbut-3-en-2-yl prop-2-enoate
- But-3-en-2-yl prop-2-enoate
Uniqueness
Pent-3-en-2-yl prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Numéro CAS |
132576-26-2 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
pent-3-en-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)10-8(9)5-2/h4-7H,2H2,1,3H3 |
Clé InChI |
YUTIJSKNEMFZBW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


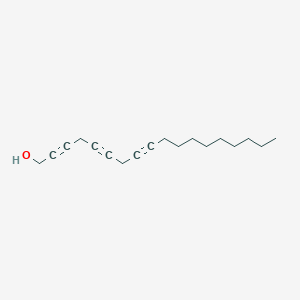
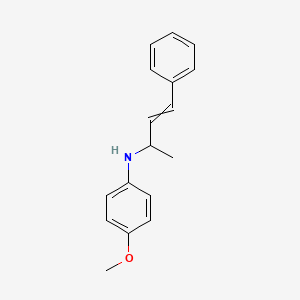
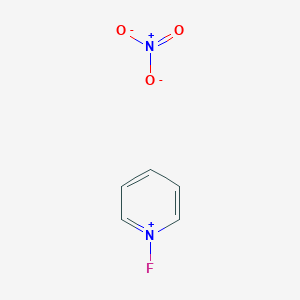
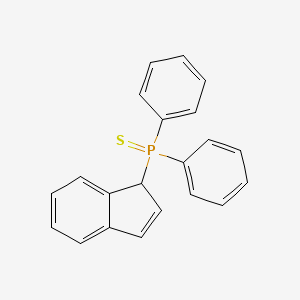
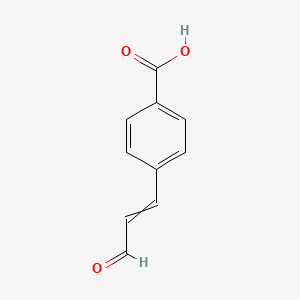
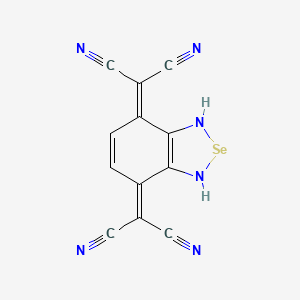
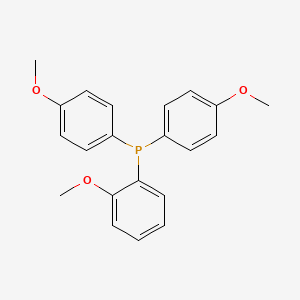
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
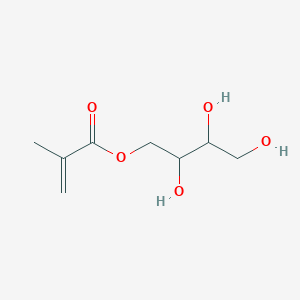
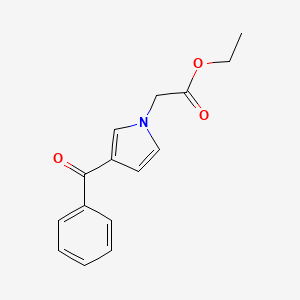
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

